N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide: is a complex organic compound that features a quinoline derivative structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methanesulfonyl and benzamide groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Coupling with 4-Methylbenzoyl Chloride: Finally, the methanesulfonylated tetrahydroquinoline is coupled with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzamide moiety.
Substitution: The methanesulfonyl and benzamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique chemical properties could be exploited in the development of new materials with specific functionalities.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl and benzamide groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide
- N-[1-(Methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-methylbenzamide is unique due to the specific combination of functional groups it possesses. The presence of both methanesulfonyl and benzamide groups in a tetrahydroquinoline framework is relatively rare, providing distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-7-15(8-6-13)18(21)19-16-10-9-14-4-3-11-20(17(14)12-16)24(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
InChI Key |
DOOIGZDPRNSAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.